molecular formula C7H11NO3 B8437341 2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

2-[3-(hydroxymethyl)-1,2-oxazol-5-yl]propan-2-ol

Cat. No. B8437341
M. Wt: 157.17 g/mol
InChI Key: QZAMFJOWYBXFKJ-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

5.38 g of [5-(1-hydroxy-1-methylethyl)isoxazol-3-yl]methanol was dissolved in 100 ml of 1,4-dioxane, and 29.74 g of manganese dioxide was then added. The mixture was stirred and heated under reflux for 10 hours. The reaction mixture was cooled to room temperature and then filtered through Celite®. The filtrate was concentrated under reduced pressure to obtain 4.63 g of 5-(1-hydroxy-1-methylethyl)-isoxazole-3-carbaldehyde.
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29.74 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:5]1[O:9][N:8]=[C:7]([CH2:10][OH:11])[CH:6]=1)([CH3:4])[CH3:3]>O1CCOCC1.[O-2].[O-2].[Mn+4]>[OH:1][C:2]([C:5]1[O:9][N:8]=[C:7]([CH:10]=[O:11])[CH:6]=1)([CH3:3])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.38 g
Type
reactant
Smiles
OC(C)(C)C1=CC(=NO1)CO
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
29.74 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=CC(=NO1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.63 g
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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